molecular formula C12H10ClN3 B11877039 4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine

4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine

Cat. No.: B11877039
M. Wt: 231.68 g/mol
InChI Key: OXNAIAJAVFZFAG-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with suitable reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could produce various halogenated or nitrated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: Known for its broad range of biological activities, including anticancer and antimicrobial properties.

    Quinazoline: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzoquinazoline: Studied for its potential as an anticancer agent.

Uniqueness

4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-chloro-5,6-dihydrobenzo[h]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-4H,5-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNAIAJAVFZFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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